1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 g/mol . This compound is known for its unique structure, which includes a chlorinated benzothiazole ring fused to a piperidine carboxylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 2-amino-5-chlorobenzothiazole, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation and cyclization processes . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pipecolinic acid:
Benzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole core structure and exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine carboxylic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClN2O2S |
---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
InChI Key |
HVDWIUIYUWCBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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